Riboflavin sodium phosphate is a precursor to flavin adenine dinucleotide (FAD), another essential vitamin derivative. Both FMN and FAD act as cofactors in numerous enzymatic reactions within the mitochondria, the cell's powerhouses. Scientists use riboflavin sodium phosphate to study mitochondrial function and dysfunction in various diseases.
FMN plays a vital role in cellular redox reactions, the transfer of electrons between molecules. Researchers utilize riboflavin sodium phosphate to investigate these reactions and their impact on cellular health and disease development.
Riboflavin sodium phosphate is used in studies to understand vitamin B2 deficiency and its effects on the body. Researchers can investigate the impact of B2 deficiency on various physiological processes by manipulating riboflavin sodium phosphate levels in cell cultures or animal models.
Scientific research explores how riboflavin sodium phosphate interacts with other nutrients. Studies can examine how B2 interacts with other vitamins or minerals, potentially influencing their absorption or effectiveness.
The role of FMN in cellular processes makes it a potential target for drug development. Researchers can utilize riboflavin sodium phosphate to study how drugs might interact with FMN-dependent enzymes, potentially leading to novel therapeutic strategies.
Riboflavin sodium phosphate can be used in research involving genetically modified organisms. Scientists can introduce genes related to FMN production or function into organisms to study their impact on specific biological processes.
Riboflavin sodium phosphate is the sodium salt of riboflavin 5'-phosphate, a water-soluble derivative of riboflavin, also known as vitamin B2. This compound plays a crucial role in human nutrition and is essential for various biological processes. Riboflavin sodium phosphate is involved in the formation of two major coenzymes: flavin mononucleotide and flavin adenine dinucleotide, which are vital for energy metabolism, cellular respiration, and the metabolism of carbohydrates, proteins, and fats . It is commonly used as a dietary supplement and is found in various food products, energy drinks, and vitamin formulations.
Riboflavin sodium phosphate exhibits significant biological activity due to its role as a coenzyme. It is involved in:
Deficiency in riboflavin can lead to conditions such as ariboflavinosis, characterized by symptoms like sore throat, redness and swelling of the lining of the mouth and throat, cracks on the outsides of the lips (cheilosis), and inflammation and redness of the tongue (magenta tongue) .
The synthesis of riboflavin sodium phosphate involves several steps:
This method has been optimized to improve yield and reduce reaction time while ensuring stability and uniform particle size.
Riboflavin sodium phosphate has diverse applications:
Research indicates that riboflavin sodium phosphate may have protective effects against certain conditions. For instance, clinical studies have shown its potential in preventing radiotherapy-related esophagitis in cancer patients. In one study, patients treated with riboflavin sodium phosphate experienced significantly lower rates of severe esophagitis compared to those who received standard treatment alone . This suggests that riboflavin sodium phosphate may enhance tissue resilience during oxidative stress.
Riboflavin sodium phosphate shares similarities with other compounds derived from riboflavin but has unique properties that distinguish it:
Compound Name | Structure Type | Unique Features |
---|---|---|
Riboflavin | Vitamin B2 | Precursor to riboflavin sodium phosphate |
Flavin Mononucleotide | Coenzyme | Active form involved in enzymatic reactions |
Riboflavin 5'-phosphate | Phosphate derivative | Directly involved in energy metabolism |
Riboflavin 5'-phosphate sodium salt dihydrate | Hydrated form | Different hydration state affecting solubility |
Riboflavin sodium phosphate stands out due to its enhanced stability and solubility compared to other forms of riboflavin phosphates, making it particularly suitable for pharmaceutical applications .
Ultraviolet-visible spectroscopy represents one of the most fundamental analytical techniques for the characterization of riboflavin sodium phosphate. The compound exhibits characteristic absorption properties that are intrinsic to its isoalloxazine ring system, which serves as the chromophoric unit responsible for its spectral behavior.
The absorption spectrum of riboflavin sodium phosphate demonstrates a primary absorption maximum at 266 nanometers when measured in phosphate buffer solution at pH 7.0 [1] [2]. This absorption band is attributed to the π-π* electronic transitions within the isoalloxazine ring system. The European Pharmacopoeia method specifically utilizes this wavelength for quantitative analysis, establishing a specific absorbance range of 580 to 640 at the absorption maximum [2]. The spectral range for identification purposes encompasses 230 to 350 nanometers, providing comprehensive coverage of the compound's absorption characteristics.
Buffer composition and pH significantly influence the spectral properties of riboflavin sodium phosphate. When analyzed in citric acid buffer at pH 5.03, the compound exhibits an absorption maximum at 440 nanometers [3]. Similarly, in sodium borate buffer at pH 7.52, the absorption maximum occurs at 440 nanometers [4]. These pH-dependent spectral variations reflect the ionization states of the compound and its interaction with the buffer environment.
The extinction coefficient of riboflavin sodium phosphate has been determined to be 1.25 × 10⁴ M⁻¹cm⁻¹ at 445 nanometers in pH 7.0 buffer [5]. This high molar absorptivity indicates strong light absorption capability, which is essential for both analytical quantification and photochemical applications. The compound's fluorescence properties are equally important, with excitation occurring at 440 nanometers and emission at 530 nanometers [6]. These fluorescence characteristics are utilized in various analytical methods, including high-performance liquid chromatography with fluorescence detection.
The stability of riboflavin sodium phosphate under ultraviolet light exposure has been extensively studied. Research indicates that the compound is not stable under ultraviolet light exposure, with significant decomposition occurring upon prolonged irradiation [7]. This photodegradation property is particularly relevant for analytical method development and storage conditions, requiring protection from light during handling and analysis.
Infrared spectroscopy provides detailed information about the molecular structure and functional groups present in riboflavin sodium phosphate. The infrared spectrum reveals characteristic absorption bands corresponding to various vibrational modes of the molecular framework.
The isoalloxazine ring system exhibits distinct infrared absorption patterns that are characteristic of the flavin structure. The carbonyl stretching vibrations of the pyrimidine ring appear in the typical carbonyl region, reflecting the presence of the conjugated dicarbonyl system at positions 2 and 4 of the isoalloxazine nucleus. The aromatic carbon-carbon stretching vibrations and carbon-nitrogen stretching modes contribute to the fingerprint region of the spectrum.
The phosphate group in riboflavin sodium phosphate demonstrates characteristic phosphorus-oxygen stretching vibrations. The phosphate moiety exists predominantly as a dianionic species under physiological conditions, which influences the specific vibrational frequencies observed in the infrared spectrum. The presence of the sodium counterion affects the overall spectral profile through ionic interactions with the phosphate group.
The ribitol side chain contributes multiple hydroxyl stretching vibrations in the 3200-3600 cm⁻¹ region. These broad absorption bands reflect the presence of the three hydroxyl groups on the ribitol moiety, which participate in hydrogen bonding interactions both intramolecularly and with the surrounding environment. The carbon-hydrogen stretching vibrations of the ribitol chain and the methyl groups on the isoalloxazine ring appear in the 2800-3000 cm⁻¹ region.
Nuclear magnetic resonance spectroscopy provides comprehensive structural information about riboflavin sodium phosphate, with both ¹³C and ³¹P NMR techniques offering valuable insights into the molecular environment and electronic properties of the compound.
The ³¹P NMR spectrum of riboflavin sodium phosphate reveals important information about the phosphate group's chemical environment and ionization state. Free riboflavin 5'-monophosphate sodium salt exhibits a ³¹P signal at 5.52 ppm when measured at pH 9.0, where the phosphate group exists in its dianionic form [5]. The chemical shift is pH-dependent, with a pK value of approximately 6.5 corresponding to the monoanion-dianion transition of the phosphate group.
When riboflavin sodium phosphate binds to proteins, significant changes in the ³¹P NMR spectrum are observed. In the case of Old Yellow Enzyme-I binding, the ³¹P signal shifts to 8.88 ppm, representing a substantial downfield shift of 3.4 ppm compared to the free compound [5]. This large chemical shift change indicates strong interaction between the phosphate group and the protein environment, likely involving ionic interactions with positively charged amino acid residues.
The pH-independence of the protein-bound ³¹P signal over the pH range of 5 to 9 demonstrates that the phosphate group is fixed in its dianionic form when bound to the protein [5]. This stabilization of the dianionic form suggests that the phosphate group is buried within the protein structure, isolated from bulk solvent, and stabilized by electrostatic interactions with cationic protein residues.
The ¹³C NMR spectrum of riboflavin sodium phosphate provides detailed information about the carbon framework of the isoalloxazine ring system. The key carbon atoms in the isoalloxazine nucleus exhibit characteristic chemical shifts that reflect their electronic environment and hybridization states.
The C-2 carbon atom, located in the pyrimidine ring, displays a chemical shift of 158.1 ppm in the free compound at pH 8.0 [5]. This downfield position is consistent with the electron-withdrawing effect of the adjacent nitrogen atoms and the carbonyl functionality. The C-4 carbon, also part of the pyrimidine ring, appears at 182.1 ppm, reflecting its position adjacent to the C-4 carbonyl group.
The C-4a carbon, which serves as a bridge between the pyrimidine and benzene rings, exhibits a chemical shift of 139.8 ppm [5]. This position is particularly sensitive to environmental changes and protein binding interactions. The C-10a carbon, located at the opposite bridging position, appears at 149.9 ppm.
When riboflavin sodium phosphate binds to proteins, subtle but significant changes in the ¹³C chemical shifts are observed. The C-2 and C-4 carbons show slight upfield shifts upon protein binding, changing to 157.9 ppm and 181.9 ppm, respectively [5]. The C-4a carbon experiences minimal shift to 139.3 ppm, while the C-10a carbon remains unchanged at 149.9 ppm.
The formation of charge-transfer complexes between riboflavin sodium phosphate and phenolic compounds results in more pronounced chemical shift changes. The C-4a carbon is particularly sensitive to these interactions, showing significant upfield shifts upon complex formation with various para-substituted phenolic compounds [5]. This sensitivity reflects the electron density changes occurring at the C-4a position during charge-transfer interactions.
Mass spectrometry provides essential information for the structural confirmation and purity assessment of riboflavin sodium phosphate. The technique offers high sensitivity and specificity for identifying the molecular ion and characteristic fragmentation patterns.
The molecular weight of anhydrous riboflavin sodium phosphate is 478.33 Da, corresponding to the molecular formula C₁₇H₂₀N₄NaO₉P [8]. The dihydrate form exhibits a molecular weight of 514.36 Da (C₁₇H₂₄N₄NaO₁₁P), reflecting the incorporation of two water molecules into the crystal structure. The exact mass has been calculated as 478.086 Da, with high-resolution mass spectrometry providing a monoisotopic mass of 478.086559 Da [9].
Under positive ionization conditions, riboflavin sodium phosphate typically generates a protonated molecular ion at m/z 377 [10]. This ion corresponds to the riboflavin moiety after loss of the phosphate group and sodium ion, confirming the presence of the intact isoalloxazine-ribitol structure. The formation of this ion is consistent with the lability of the phosphate ester bond under mass spectrometric conditions.
Fragmentation patterns provide additional structural information about the compound. A characteristic fragment ion appears at m/z 251, corresponding to the loss of a (CH₃)₃C(O)N group from the molecular structure [10]. This fragmentation pattern is typical of flavin compounds and serves as a diagnostic tool for structural confirmation.
The mass spectrometric analysis of riboflavin sodium phosphate requires careful attention to ionization conditions and sample preparation. The compound's sensitivity to pH and ionic strength affects its ionization efficiency and fragmentation behavior. Electrospray ionization techniques have proven particularly effective for the analysis of this compound, providing soft ionization conditions that preserve the molecular ion while generating informative fragmentation patterns.
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has been extensively used for the analysis of riboflavin sodium phosphate in pharmaceutical formulations and biological samples [11]. This hyphenated technique combines the separation capabilities of liquid chromatography with the structural information provided by mass spectrometry, enabling both qualitative identification and quantitative analysis of the compound.
Electron spin resonance spectroscopy plays a crucial role in understanding the radical chemistry and photochemical behavior of riboflavin sodium phosphate. The technique provides direct evidence for the formation of paramagnetic species and elucidates the mechanisms of free radical generation under various conditions.
The electron spin resonance spectrum of riboflavin sodium phosphate reveals important information about its radical intermediates and complex formation behavior. Under normal conditions, the compound is diamagnetic and does not exhibit ESR signals. However, upon photochemical or chemical reduction, paramagnetic species are generated that can be detected and characterized by ESR spectroscopy.
The riboflavin radical, formed under reducing conditions, exhibits a broad ESR signal characteristic of flavin semiquinone species [12]. The signal broadening reflects the restricted molecular motion and the interaction between the unpaired electron and the nitrogen nuclei in the isoalloxazine ring system. The hyperfine coupling patterns provide information about the electron density distribution and the sites of spin localization within the molecular framework.
Charge-transfer complexes between riboflavin sodium phosphate and phenolic compounds demonstrate electron transfer processes that can be monitored by ESR spectroscopy [13]. The formation of these complexes results in partial electron transfer from the phenolic donor to the flavin acceptor, generating paramagnetic species that exhibit characteristic ESR signals. The electron transfer is evidenced by the appearance of signals corresponding to both the phenolic radical cation and the flavin radical anion.
The ESR spectra of riboflavin-protein complexes provide insights into the electronic environment of the flavin cofactor within the protein binding site. The interaction between riboflavin sodium phosphate and protein matrices affects the electronic properties of the flavin ring, resulting in changes in the ESR signal characteristics. These changes reflect the influence of protein residues on the electronic structure and radical formation propensity of the bound flavin.
The photochemical behavior of riboflavin sodium phosphate involves complex free radical formation mechanisms that can be elucidated through ESR spectroscopy combined with spin trapping techniques. The compound acts as a photosensitizer, generating reactive oxygen species upon ultraviolet irradiation.
Upon UVA irradiation in the presence of oxygen, riboflavin sodium phosphate generates hydroxyl radicals through a stepwise mechanism [14]. The process involves the initial formation of superoxide radical anions through electron transfer from the excited flavin to molecular oxygen, followed by the generation of hydrogen peroxide through superoxide dismutation. The hydrogen peroxide subsequently undergoes photolytic cleavage to produce hydroxyl radicals.
The spin trapping technique employing 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) has been extensively used to detect and characterize the hydroxyl radicals generated during UVA irradiation of riboflavin sodium phosphate [14]. The hydroxyl radicals are trapped by DMPO to form a stable radical adduct (DMPO-OH) that exhibits a characteristic 1:2:2:1 quartet pattern in the ESR spectrum. The formation of this adduct provides direct evidence for hydroxyl radical generation and allows for quantitative measurement of radical production rates.
The oxygen dependence of radical formation has been demonstrated through argon equilibration experiments, where the replacement of oxygen with argon completely blocks the formation of the DMPO-OH adduct [14]. Subsequent aeration of the system restores radical adduct generation, confirming the essential role of molecular oxygen in the radical formation mechanism.
The role of hydrogen peroxide as an intermediate in the radical formation process has been established through catalase inhibition studies [14]. The addition of catalase, which specifically degrades hydrogen peroxide, significantly inhibits DMPO-OH generation, providing evidence for the involvement of hydrogen peroxide in the hydroxyl radical formation pathway.
The photodegradation of riboflavin sodium phosphate under prolonged UVA irradiation affects its radical generation capacity [14]. Extended irradiation results in the decomposition of the flavin structure, leading to decreased efficiency in radical production. This photodegradation process can be monitored by both ESR spectroscopy and UV-visible spectroscopy, providing complementary information about the structural changes occurring during irradiation.
The formation of singlet oxygen represents another important pathway in the photochemical behavior of riboflavin sodium phosphate [15]. The compound can generate singlet oxygen through energy transfer from the excited triplet state to molecular oxygen, contributing to its photosensitizing properties. The detection of singlet oxygen formation requires specialized ESR techniques or chemical trapping methods due to its short lifetime and high reactivity.